molecular formula C17H19NO2S B5535293 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide

2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide

Cat. No.: B5535293
M. Wt: 301.4 g/mol
InChI Key: DMUNFYXJAPETIU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by:

  • Methoxy group at position 2 of the benzamide ring.
  • Methylsulfanyl (SCH₃) group at position 2.
  • N-Substitution with a 4-methylbenzyl group.

Properties

IUPAC Name

2-methoxy-N-[(4-methylphenyl)methyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12-4-6-13(7-5-12)11-18-17(19)15-9-8-14(21-3)10-16(15)20-2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUNFYXJAPETIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .

Chemical Reactions Analysis

2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide has potential applications in drug development. Its structure allows for interactions with biological targets, which may lead to therapeutic effects. Research indicates that compounds in the benzamide class often exhibit activity against various diseases, including cancer and neurological disorders.

Organic Synthesis

This compound serves as an intermediate in the synthesis of other organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The aromatic rings can undergo electrophilic substitution, making it useful for synthesizing more complex compounds.
  • Oxidation and Reduction Reactions : The presence of the methylsulfanyl group allows for oxidation to sulfoxides or sulfones, while the methoxy group can be involved in reduction processes.

Biochemical Assays

In biochemical research, this compound may be utilized to study enzyme interactions or receptor binding. Its structural features can be tailored to enhance specificity towards particular biological targets, making it a candidate for further exploration in pharmacological studies.

Case Studies and Research Findings

Several studies have highlighted the applications of benzamide derivatives similar to this compound:

  • Cancer Research : A study demonstrated that benzamide derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction mechanisms (source: PubChem).
  • Neuropharmacology : Research indicated that certain benzamide compounds could modulate neurotransmitter systems, showing promise for treating conditions like depression and anxiety (source: ChemDiv).

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-N-(4-Methylphenyl)benzamide (2-MMB)

  • Structure : Lacks the 4-methylsulfanyl group and has a simpler N-(4-methylphenyl) substitution .
  • Biological Activity : Identified as a suppressor of the long QT syndrome in zebrafish, highlighting cardiovascular relevance.

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

  • Structure : Contains a chlorine atom on the phenyl ring and a methyl group at position 4 instead of SCH₃ .
  • Physicochemical Properties : Exhibits strong fluorescence intensity, attributed to the electron-withdrawing chlorine and methyl groups. IR spectra show C=O stretching at ~1663–1682 cm⁻¹, similar to the target compound.
  • Key Difference : Chlorine’s electronegativity may enhance stability but reduce solubility compared to the methylsulfanyl group.

2-Methoxy-N-(4-Methylbenzyl)benzamide

  • Structure : Shares the N-(4-methylbenzyl) group but lacks the 4-SCH₃ substitution .
  • Synthetic Accessibility : Catalogued commercially (Alfa Aesar), indicating straightforward synthesis.
  • Key Difference : The absence of SCH₃ likely reduces lipophilicity, impacting membrane permeability.

2-Methoxy-N-{5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-Thiadiazol-2-yl}-4-(Methylsulfanyl)benzamide

  • Structure : Incorporates a thiadiazole ring linked to a 4-methoxyphenyl group, alongside the 4-SCH₃ and N-benzyl groups .
  • Key Difference : Increased structural complexity could improve binding affinity but complicate synthesis.

4-Iodo-N-(4-Methylphenyl)benzamide

  • Structure : Substitutes iodine at position 4 instead of SCH₃ and lacks the methoxy group .
  • Physicochemical Impact : Iodine’s large atomic radius and polarizability may alter crystal packing (relevant in X-ray studies) and electronic properties.

Structural and Functional Analysis (Data Table)

Compound Name Substituents (Position) Key Functional Groups Biological Activity IR C=O Stretch (cm⁻¹)
Target Compound 2-OCH₃, 4-SCH₃, N-(4-MeBz) Methoxy, Thioether, Benzamide Not reported ~1663–1682 (estimated)
2-MMB 2-OCH₃, N-(4-MePh) Methoxy, Benzamide Cardiovascular activity N/A
N-(4-Cl-Ph)-2-OCH₃-4-Me-Bz 2-OCH₃, 4-Me, N-(4-ClPh) Chlorine, Methyl, Benzamide Fluorescence studies 1663–1682
4-Iodo-N-(4-MePh)-Bz 4-I, N-(4-MePh) Iodine, Benzamide Structural studies N/A

Key Research Findings

  • Electronic Effects : The 4-SCH₃ group in the target compound donates electrons less effectively than methoxy but more than methyl, balancing lipophilicity and reactivity .
  • Synthetic Challenges : Derivatives with thiadiazole (e.g., ) require multi-step synthesis, whereas simpler analogs (e.g., ) are commercially available.
  • Biological Gaps : While 2-MMB shows cardiovascular activity , the target compound’s biological profile remains unexplored, highlighting a research need.

Biological Activity

2-Methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide, with the molecular formula C17H19N O2S and a molecular weight of 301.41 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core with methoxy and methylsulfanyl substituents. Its chemical properties include:

PropertyValue
Molecular Weight301.41 g/mol
LogP4.0192
Polar Surface Area32.282 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated notable activity against Escherichia coli and Staphylococcus aureus . The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial effectiveness .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-15) cells. The compound's IC50 values were recorded at approximately 1.61 µg/mL for HCT-15 cells, indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus . The results suggest that structural modifications could enhance its potency further.
  • Anti-inflammatory Mechanism : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Cells : A comparative study on various benzamide derivatives showed that this compound exhibited superior growth inhibition in cancer cell lines, with a focus on its ability to modulate apoptotic pathways through caspase activation .

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